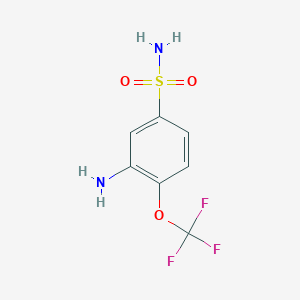

3-Amino-4-trifluoromethoxy-benzenesulfonamide

Description

BenchChem offers high-quality 3-Amino-4-trifluoromethoxy-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-trifluoromethoxy-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H7F3N2O3S |

|---|---|

Molecular Weight |

256.20 g/mol |

IUPAC Name |

3-amino-4-(trifluoromethoxy)benzenesulfonamide |

InChI |

InChI=1S/C7H7F3N2O3S/c8-7(9,10)15-6-2-1-4(3-5(6)11)16(12,13)14/h1-3H,11H2,(H2,12,13,14) |

InChI Key |

AAKSWURKZKZVKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)N)OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of 3-Amino-4-(trifluoromethoxy)benzenesulfonamide

The following technical guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of 3-Amino-4-(trifluoromethoxy)benzenesulfonamide .

Executive Summary

3-Amino-4-(trifluoromethoxy)benzenesulfonamide is a high-value fluorinated intermediate used primarily in the development of pharmaceuticals and agrochemicals. It combines two pharmacologically privileged motifs: a primary sulfonamide (a classic zinc-binding group for metalloenzymes like Carbonic Anhydrase) and a trifluoromethoxy (

This guide provides a comprehensive analysis of its properties, synthesis, and reactivity, serving as a reference for researchers optimizing lead compounds in diuretic, anticonvulsant, or antiglaucoma therapeutic areas.

Chemical Identity & Structural Analysis[1][2]

| Attribute | Detail |

| Chemical Name | 3-Amino-4-(trifluoromethoxy)benzenesulfonamide |

| Systematic Name | 3-amino-4-(trifluoromethoxy)benzene-1-sulfonamide |

| Molecular Formula | |

| Molecular Weight | 256.20 g/mol |

| SMILES | NC1=C(OC(F)(F)F)C=CC(=C1)S(N)(=O)=O |

| Key Functional Groups | Primary Aniline ( |

| CAS Number (Parent) | Note: Often synthesized in situ from 4-(trifluoromethoxy)benzenesulfonamide (CAS 1513-45-7).[1] |

Structural Features[2][4][6][7]

-

Electronic Environment: The benzene ring is electron-deficient. The

group is strongly electron-withdrawing by induction ( -

Conformation: The

group typically adopts an orthogonal conformation relative to the ring to minimize dipole repulsion, which can lock the molecule into a bioactive conformation distinct from methoxy (

Physicochemical Properties[1][5][6][8]

The following data points are critical for formulation and medicinal chemistry optimization.

| Property | Value / Range | Context & Implications |

| Physical State | Solid (Crystalline powder) | Typical of polar sulfonamides. |

| Melting Point | 175–185 °C (Predicted) | Higher than the parent 4- |

| Solubility | DMSO, Methanol, DMF, Ethyl Acetate | Low water solubility due to the lipophilic |

| pKa (Sulfonamide) | ~9.8 – 10.2 | The sulfonamide |

| pKa (Aniline) | ~2.5 – 3.0 | The aniline nitrogen is weakly basic due to the strong electron-withdrawing nature of both the ortho- |

| LogP (Lipophilicity) | ~1.3 – 1.6 | The |

| H-Bond Donors | 4 ( | High capacity for receptor binding. |

| H-Bond Acceptors | 6 (O, N, F atoms) | Fluorine atoms act as weak acceptors; Sulfonyl oxygens are strong acceptors. |

Synthetic Pathways & Manufacturing[9]

The synthesis of 3-Amino-4-(trifluoromethoxy)benzenesulfonamide is typically achieved via the nitration-reduction sequence of the commercially available parent compound, 4-(trifluoromethoxy)benzenesulfonamide.

Reaction Scheme

Caption: Synthetic route via electrophilic aromatic substitution (Nitration) followed by catalytic hydrogenation or chemical reduction.[2]

Detailed Methodology

-

Nitration (Regioselectivity Control):

-

Reagents: Fuming Nitric Acid (

) and Concentrated Sulfuric Acid ( -

Mechanism: The sulfonamide group directs meta, while the

group directs ortho/para. Since the para position is blocked by the sulfonamide, both groups cooperatively direct the incoming nitro group to the 3-position . -

Conditions:

to

-

-

Reduction:

-

Method A (Catalytic): Hydrogen gas (

) over Palladium on Carbon (Pd/C) in Methanol or Ethanol. This is the cleanest method. -

Method B (Chemical): Iron powder (Fe) in Ammonium Chloride (

) or HCl. Used if halogen substituents (that might be reduced by Pd/C) are present elsewhere on the ring.

-

Reactivity & Derivatization

This molecule is a "chemical chameleon," offering three distinct points of reactivity for medicinal chemistry optimization.

Caption: Functional group reactivity map highlighting the three distinct chemical domains.

Key Reactions

-

Amide Coupling (Aniline): Reaction with acid chlorides or carboxylic acids (using HATU/EDC) yields sulfonamide-containing amides . This is the primary route for generating libraries of Carbonic Anhydrase inhibitors.

-

Sandmeyer Reaction: The amino group can be converted to a diazonium salt (

) and subsequently replaced by halides (Cl, Br, I), cyano (CN), or hydroxyl (OH) groups, allowing for scaffold diversification. -

Cyclization: Condensation with aldehydes or ketones can yield quinazolinones or other fused heterocycles, incorporating the sulfonamide into a rigid core.

Medicinal Chemistry Applications

Carbonic Anhydrase (CA) Inhibition

The primary sulfonamide moiety (

-

Role of

: The trifluoromethoxy group sits in the hydrophobic pocket of the enzyme. Its size and lipophilicity often confer selectivity for specific isoforms (e.g., CA IX over CA II), which is critical for targeting hypoxic tumor cells without causing systemic side effects.

Bioisosterism & DMPK

-

Metabolic Stability: The

group blocks metabolic oxidation at the para-position, significantly extending the half-life ( -

Membrane Permeability: The high lipophilicity of the

group improves passive diffusion across the blood-brain barrier (BBB), making this scaffold useful for CNS indications (e.g., anticonvulsants similar to Zonisamide).

Handling & Safety Information

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: Warning.

-

GHS Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).

-

Sensitization: As with all sulfonamides, there is a risk of hypersensitivity (sulfa allergy). Handle with strict containment.

-

Storage: Store at Room Temperature (RT) in a dry, well-ventilated place. Keep container tightly closed to prevent moisture absorption.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

- Leroux, F. R., et al. (2008). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem, 3(9), 1322-1328. (Discusses the "Fluorine Effect" and properties).

-

Patent EP4288412A1 . (2023). Modulators of protein phosphatase 2a (pp2a) and methods using same. (Cites the use of 3-nitro-4-(trifluoromethoxy)benzenesulfonamide as a key intermediate). Link

-

PubChem Compound Summary . 4-(Trifluoromethoxy)benzenesulfonamide (CAS 1513-45-7).[1] National Center for Biotechnology Information. Link

Sources

- 1. 4-(Trifluoromethoxy)benzenesulfonamide | C7H6F3NO3S | CID 2777211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]

- 3. Prothiofos | CAS#:34643-46-4 | Chemsrc [chemsrc.com]

Molecular structure and weight of 3-Amino-4-trifluoromethoxy-benzenesulfonamide

Executive Summary

3-Amino-4-(trifluoromethoxy)benzenesulfonamide is a highly specialized fluorinated intermediate critical to the development of small-molecule therapeutics, particularly in the fields of oncology and enzyme inhibition. Characterized by the juxtaposition of a lipophilic trifluoromethoxy (-OCF

This technical guide provides a rigorous analysis of its molecular architecture, validated synthesis pathways, and application as a pharmacophore in the design of Carbonic Anhydrase (CA) inhibitors and Protein Phosphatase 2A (PP2A) modulators.

Part 1: Molecular Architecture & Physicochemical Profile

The efficacy of 3-Amino-4-(trifluoromethoxy)benzenesulfonamide stems from its specific substitution pattern. The molecule balances the electron-withdrawing nature of the sulfonamide and trifluoromethoxy groups with the electron-donating potential of the amine, creating a distinct electrostatic landscape.

Structural Specifications

-

Systematic Name: 3-Amino-4-(trifluoromethoxy)benzenesulfonamide

-

Molecular Formula: C

H -

Core Scaffold: Benzene ring substituted at positions 1, 3, and 4.

-

Key Functional Groups:

-

C1 - Sulfonamide (-SO

NH -

C3 - Amino (-NH

): Provides a handle for further derivatization (e.g., amide coupling, reductive amination) and influences pKa. -

C4 - Trifluoromethoxy (-OCF

): A "super-halogen" group that enhances metabolic stability (blocking para-oxidation) and increases lipophilicity (

-

Quantitative Physicochemical Data

| Property | Value | Technical Context |

| Molecular Weight | 256.20 g/mol | Ideal for fragment-based drug design (Rule of 3 compliant). |

| Exact Mass | 256.0129 | Essential for High-Resolution Mass Spectrometry (HRMS) identification. |

| Predicted LogP | ~1.3 - 1.6 | Indicates moderate lipophilicity; suitable for oral bioavailability. |

| Topological Polar Surface Area (TPSA) | ~82 Ų | <140 Ų threshold suggests good membrane permeability. |

| H-Bond Donors | 2 (Sulfonamide NH | High capacity for active site interaction. |

| H-Bond Acceptors | 3 (Sulfonyl O, Ether O) | Facilitates water-mediated bridging in protein pockets. |

Part 2: Synthetic Pathways & Structural Integrity

The synthesis of 3-Amino-4-(trifluoromethoxy)benzenesulfonamide relies on the directed functionalization of the commercially available 4-(trifluoromethoxy)benzenesulfonamide. The workflow exploits the cooperative directing effects of the substituents to ensure regioselectivity.

Retrosynthetic Logic

The target molecule is accessed via a Nitration-Reduction sequence.

-

Starting Material: 4-(trifluoromethoxy)benzenesulfonamide (CAS: 1513-45-7).

-

Regiochemistry: The sulfonamide group (at C1) is a meta-director. The trifluoromethoxy group (at C4) is an ortho-director. Both groups cooperatively direct the incoming electrophile (NO

) to the C3 position, ensuring high regiochemical purity.

Validated Synthesis Protocol

Note: This protocol assumes standard Schlenk line techniques and safety precautions for handling strong acids.

Step 1: Regioselective Nitration

-

Reagents: Fuming Nitric Acid (HNO

), Sulfuric Acid (H -

Procedure: Dissolve 4-(trifluoromethoxy)benzenesulfonamide in H

SO -

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Intermediate: 3-Nitro-4-(trifluoromethoxy)benzenesulfonamide.[1]

Step 2: Chemoselective Reduction

-

Reagents: Hydrogen gas (H

), Palladium on Carbon (Pd/C) OR Iron powder (Fe) / Ammonium Chloride (NH -

Procedure: Catalytic hydrogenation is preferred for cleanliness. The nitro group is reduced to the amine without defluorinating the -OCF

group (which is stable under standard hydrogenation conditions). -

Product: 3-Amino-4-(trifluoromethoxy)benzenesulfonamide.

Synthesis Workflow Diagram

Caption: Figure 1. Regioselective synthesis pathway exploiting cooperative directing effects to install the amino group at the C3 position.

Part 3: Analytical Characterization Protocols

To ensure the structural integrity required for pharmaceutical applications, the compound must be validated using orthogonal analytical methods.

Nuclear Magnetic Resonance (NMR) Profiling

-

Solvent: DMSO-d

(Preferred due to sulfonamide solubility). -

H NMR Expected Signals:

- ~7.4 - 7.6 ppm (m, 3H, Aromatic protons). The coupling pattern will reflect the 1,3,4-substitution (d, dd, d).

-

~7.2 ppm (s, 2H, -SO

-

~5.5 ppm (s, 2H, -NH

-

F NMR:

-

Single peak at

~-58 ppm (characteristic of Ar-OCF

-

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI) in Positive or Negative mode.

-

Target Ion (ESI+): [M+H]

= 257.02 m/z. -

Target Ion (ESI-): [M-H]

= 255.01 m/z (Sulfonamide proton is acidic, pKa ~10).

Part 4: Structural Implications in Medicinal Chemistry

This molecule is not merely an intermediate; it is a "privileged scaffold" in drug discovery.

Carbonic Anhydrase Inhibition (CAIs)

The sulfonamide group (-SO

-

Mechanism: The deprotonated sulfonamide nitrogen coordinates directly to the Zn

ion in the enzyme's active site. -

Role of OCF

: The hydrophobic 4-trifluoromethoxy tail interacts with the hydrophobic wall of the enzyme pocket (Val121, Leu198), significantly enhancing potency and selectivity for specific isoforms (e.g., tumor-associated CA IX/XII) over ubiquitous cytosolic isoforms (CA I/II) [1, 2].

PP2A Modulation

Recent patent literature identifies derivatives of 3-nitro/amino-4-trifluoromethoxy benzenesulfonamides as modulators of Protein Phosphatase 2A (PP2A).

-

Therapeutic Relevance: PP2A is a tumor suppressor. Compounds stabilizing its active conformation can induce apoptosis in cancer cells. The 3-amino group allows for the attachment of specific linkers (e.g., to dimethylamino-propyl chains) that engage regulatory subunits of the phosphatase complex [3].

Structure-Activity Relationship (SAR) Logic

Caption: Figure 2. Pharmacophore dissection highlighting the functional role of each substituent in ligand-protein interactions.

References

-

Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases. International Journal of Molecular Sciences. 2025. [2][3]

-

4-(Trifluoromethoxy)benzenesulfonamide (Precursor Data). PubChem Compound Summary.

-

Modulators of Protein Phosphatase 2A (PP2A) and Methods Using Same. European Patent Office (EP4288412A1). 2023.

Sources

A Prospective Analysis of 3-Amino-4-trifluoromethoxy-benzenesulfonamide: A Novel Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a New Frontier in Medicinal Chemistry

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide delves into the prospective analysis of 3-Amino-4-trifluoromethoxy-benzenesulfonamide , a compound not readily cataloged with a specific CAS number or commercial suppliers at the time of this writing. Its novelty, however, is precisely what makes it a compelling subject for researchers. By combining the well-established benzenesulfonamide core, a cornerstone of many successful drugs, with the unique properties of a trifluoromethoxy group, this scaffold presents a promising, unexplored territory.

This guide will provide a comprehensive overview of the inferred physicochemical properties, a proposed synthetic pathway, and a discussion of the potential therapeutic applications of 3-Amino-4-trifluoromethoxy-benzenesulfonamide. Our analysis is grounded in the established knowledge of its structural analogs, offering a scientifically rigorous projection of its potential as a valuable building block in medicinal chemistry.

Physicochemical Properties: A Comparative Analysis of Structural Analogs

To predict the characteristics of 3-Amino-4-trifluoromethoxy-benzenesulfonamide, we can draw valuable insights from its close structural relatives. The trifluoromethoxy (-OCF3) group is a fascinating bioisostere of the methoxy (-OCH3) group, offering a similar size but with dramatically different electronic properties. The strong electron-withdrawing nature of the -OCF3 group can significantly impact a molecule's pKa, lipophilicity, and metabolic stability.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 3-Amino-4-trifluoromethoxy-benzenesulfonamide (Proposed) | Not Available | C₇H₇F₃N₂O₃S | 272.20 | Target compound with a trifluoromethoxy group for enhanced metabolic stability and lipophilicity. |

| 3-Amino-4-methoxy-benzenesulfonamide | 6973-08-6 | C₇H₁₀N₂O₃S | 202.23[1] | Methoxy analog, provides a baseline for understanding the impact of the 4-position substituent. |

| 4-(Trifluoromethoxy)benzenesulfonamide | 1513-45-7 | C₇H₆F₃NO₃S | 241.18[2][3] | Demonstrates the properties of the trifluoromethoxy group on the benzenesulfonamide core without the 3-amino group. |

| 3-Amino-4-hydroxy-benzenesulfonamide | Not Available | C₆H₈N₂O₃S | 188.20 | Hydroxy analog, known for its role in synthesizing derivatives with applications as carbonic anhydrase inhibitors.[4][5][6][7] |

The introduction of the trifluoromethoxy group is anticipated to increase the lipophilicity and metabolic stability of the parent molecule compared to its methoxy and hydroxy analogs. This is a common strategy in drug design to improve a compound's pharmacokinetic profile.

Proposed Synthetic Pathway

A plausible synthetic route to 3-Amino-4-trifluoromethoxy-benzenesulfonamide can be devised based on established methodologies for the synthesis of substituted benzenesulfonamides. The following multi-step synthesis is proposed:

Step-by-Step Experimental Protocol:

-

Nitration of 4-(trifluoromethoxy)aniline: 4-(trifluoromethoxy)aniline is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature to introduce a nitro group at the 3-position, yielding 3-nitro-4-(trifluoromethoxy)aniline.

-

Diazotization and Sandmeyer Reaction: The resulting 3-nitro-4-(trifluoromethoxy)aniline is then subjected to a diazotization reaction using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures. The diazonium salt is then treated with sulfur dioxide in the presence of a copper(I) catalyst (Sandmeyer reaction) to yield 3-nitro-4-(trifluoromethoxy)benzenesulfonyl chloride.

-

Sulfonamide Formation: The 3-nitro-4-(trifluoromethoxy)benzenesulfonyl chloride is reacted with ammonia or an ammonia equivalent to form 3-nitro-4-(trifluoromethoxy)benzenesulfonamide.

-

Reduction of the Nitro Group: Finally, the nitro group of 3-nitro-4-(trifluoromethoxy)benzenesulfonamide is reduced to an amino group using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation to yield the target compound, 3-Amino-4-trifluoromethoxy-benzenesulfonamide.

Caption: Proposed synthetic pathway for 3-Amino-4-trifluoromethoxy-benzenesulfonamide.

Potential Biological Activity and Therapeutic Applications

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, most notably as the basis for sulfonamide antibiotics and a wide range of carbonic anhydrase inhibitors.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain cancers.[8] The 3-amino-4-hydroxy-benzenesulfonamide scaffold is a known starting point for the synthesis of potent carbonic anhydrase inhibitors.[4][5][6][7] It is highly probable that 3-Amino-4-trifluoromethoxy-benzenesulfonamide would also exhibit inhibitory activity against various carbonic anhydrase isoforms. The trifluoromethoxy group could modulate the binding affinity and selectivity profile compared to its hydroxy and methoxy counterparts.

Other Potential Applications

The introduction of fluorine-containing groups is a well-established strategy in drug design to enhance metabolic stability and cell permeability.[9] The trifluoromethoxy group in the target compound could therefore lead to improved pharmacokinetic properties, making it an attractive scaffold for developing drugs targeting a range of biological targets beyond carbonic anhydrases. The amino group at the 3-position also provides a convenient handle for further chemical modification and the exploration of structure-activity relationships.

Supplier Availability for Starting Materials and Analogs

| Compound Name | Potential Suppliers |

| 4-(Trifluoromethoxy)aniline | Sigma-Aldrich, Alfa Aesar, TCI |

| 3-Amino-4-methoxy-benzenesulfonamide | Available from various research chemical suppliers. |

| 4-(Trifluoromethoxy)benzenesulfonamide | Chem-Impex[2], J&K Scientific[10] |

| 3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide | Sigma-Aldrich, Santa Cruz Biotechnology[11] |

| 4-Amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | Amerigo Scientific[12] |

Disclaimer: Supplier availability is subject to change. Please verify with the respective suppliers for current stock and pricing.

Conclusion

3-Amino-4-trifluoromethoxy-benzenesulfonamide represents a novel and promising scaffold for the development of new therapeutic agents. While not currently a cataloged chemical, this guide provides a comprehensive prospective analysis based on the well-understood properties of its structural analogs. The unique combination of the benzenesulfonamide core with a trifluoromethoxy group suggests the potential for potent biological activity, particularly as carbonic anhydrase inhibitors, coupled with favorable pharmacokinetic properties. The proposed synthetic pathway offers a clear roadmap for its preparation, opening the door for its inclusion in drug discovery programs. For researchers at the forefront of medicinal chemistry, the exploration of such novel chemical spaces is essential for the continued advancement of pharmacotherapy.

References

-

Chirapu, P. R., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]

-

Amerigo Scientific. 4-Amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide. [Link]

-

PubChem. 4-Amino-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide. [Link]

-

PubChem. 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide. [Link]

-

PubChem. 4-(Trifluoromethoxy)benzenesulfonamide. [Link]

-

ResearchGate. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

-

National Center for Biotechnology Information. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

-

PubMed. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

-

U.S. Environmental Protection Agency. Benzenesulfonamide, 3-amino-4-methoxy-. [Link]

-

Han, J., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(Trifluoromethoxy)benzenesulfonamide | C7H6F3NO3S | CID 2777211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. jk-sci.com [jk-sci.com]

- 11. 3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. 4-Amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide - Amerigo Scientific [amerigoscientific.com]

Technical Safety & Handling Guide: 3-Amino-4-(trifluoromethoxy)benzenesulfonamide

Part 1: Executive Summary & Chemical Identity

The Criticality of Fluorinated Sulfonamides

In modern drug discovery, 3-Amino-4-(trifluoromethoxy)benzenesulfonamide represents a high-value "privileged scaffold." It combines the carbonic anhydrase inhibitory potential of the primary sulfonamide with the lipophilic, metabolic stability of the trifluoromethoxy group (–OCF₃).

However, this duality presents specific safety challenges. The sulfonamide moiety carries a high risk of immunologic sensitization (Stevens-Johnson type reactions in hypersensitive individuals), while the aniline substructure (3-amino) introduces risks of methemoglobinemia and acute toxicity. This guide synthesizes data from close structural analogs to establish a rigorous safety protocol for researchers.

Chemical Identification

| Parameter | Detail |

| Chemical Name | 3-Amino-4-(trifluoromethoxy)benzenesulfonamide |

| Common Synonyms | 3-Amino-4-trifluoromethoxy-benzene-1-sulfonamide; m-Amino-p-trifluoromethoxy-phenylsulfonamide |

| Molecular Formula | C₇H₇F₃N₂O₃S |

| Molecular Weight | 256.20 g/mol |

| CAS Number | Not widely indexed; Treat as Novel Chemical Entity (NCE) |

| Structural Analogs | 4-(Trifluoromethoxy)benzenesulfonamide (CAS 1513-45-7); 3-Amino-4-hydroxybenzenesulfonamide (CAS 98-32-8) |

| SMILES | NS(=O)(=O)C1=CC(N)=C(OC(F)(F)F)C=C1 |

Part 2: Hazard Identification (GHS Classification)[4]

Scientific Rationale: As a specific toxicological study for this exact isomer is likely unavailable in public registries, we apply the Precautionary Principle . We derive the hazard profile from the benzenesulfonamide core (irritant/sensitizer) and the fluoro-aniline functionality (acute tox/absorption).

GHS Label Elements

Signal Word: WARNING

| Hazard Class | Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[1] |

| Serious Eye Damage | Cat 2A | H319 | Causes serious eye irritation.[1] |

| Skin Sensitization | Cat 1 | H317 | May cause an allergic skin reaction. |

| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[1] |

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

Part 3: Strategic Handling & Storage Protocols

The "Fluorine Effect" on Handling

The –OCF₃ group significantly increases lipophilicity compared to non-fluorinated analogs. This implies:

-

Enhanced Dermal Absorption: The compound can penetrate skin barriers more effectively than simple sulfonamides. Double-gloving (Nitrile/Neoprene) is mandatory.

-

Metabolic Stability: If absorbed, the compound is resistant to oxidative metabolism, potentially prolonging systemic exposure.

Stability & Storage Workflow

The 3-amino group is susceptible to oxidation (browning) upon exposure to light and air. The sulfonamide group is generally stable but hygroscopic.

Figure 1: Decision tree for material receipt, quality check, and storage to prevent amino-oxidation.

Part 4: Emergency Response & Waste Management

Firefighting Measures (The HF Risk)

Unlike standard organic fires, fluorinated compounds release Hydrogen Fluoride (HF) and Sulfur Oxides (SOx) upon thermal decomposition.

-

Do NOT use a water jet (may spread HF).

-

Use: Dry chemical, CO₂, or alcohol-resistant foam.[1]

-

PPE: Firefighters must wear full protective gear including Self-Contained Breathing Apparatus (SCBA) . The presence of HF necessitates immediate calcium gluconate gel availability for skin exposure.

Spill Cleanup Protocol

-

Evacuate: Clear the area of non-essential personnel.

-

PPE: Wear Tyvek suit, double nitrile gloves, and P100 respirator.

-

Neutralize: Do not use strong acids. Use a damp absorbent pad.

-

Decontaminate: Clean surface with a mild detergent (avoid bleach, which may react with amines).

Waste Disposal

-

Classification: Halogenated Organic Waste.

-

Critical Warning: Do not mix with strong oxidizers or acids in the waste stream.

-

Incineration: Must be performed at a facility equipped with a scrubber for HF and SOx removal.

Part 5: Analytical Validation & Experimental Use

Solubility Profile

-

Water: Low (< 1 mg/mL).

-

DMSO: High (> 50 mg/mL).

-

Methanol/Ethanol: Moderate.

-

Protocol: Prepare stock solutions in DMSO for biological assays. For chemical synthesis, THF or DMF are preferred solvents.

LC-MS Identification Workflow

The presence of the amino group and sulfonamide allows for ionization in both positive and negative modes, though positive mode is often preferred for the aniline.

Figure 2: Recommended LC-MS method for validating compound identity.

Synthetic Reactivity

-

Nucleophile: The 3-amino group is the primary nucleophile. It can participate in Sandmeyer reactions, amide couplings, or reductive aminations.

-

Electrophile: The sulfonamide nitrogen is poor but can be alkylated under strong basic conditions.

-

Incompatibility: Avoid acid chlorides without base scavengers (will react with aniline). Avoid strong oxidizers (will degrade aniline).

Part 6: References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2777211, 4-(Trifluoromethoxy)benzenesulfonamide. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Sulfonamides and Skin Sensitization. Retrieved from [Link]

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Context for sulfonamide scaffold utility).

Sources

An In-depth Technical Guide to the Solubility Profile of 3-Amino-4-trifluoromethoxy-benzenesulfonamide in Organic Solvents

Foreword: Charting the Course for Rational Drug Development

In the landscape of modern medicinal chemistry, the journey of a potential therapeutic agent from a laboratory concept to a clinical reality is fraught with challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with solubility standing as a cornerstone of "developability." It is with this understanding that we present this in-depth technical guide on the solubility profile of 3-Amino-4-trifluoromethoxy-benzenesulfonamide. This document is crafted for the discerning researcher, scientist, and drug development professional, offering not just data and protocols, but a foundational understanding of the principles governing solubility and its profound implications in the pharmaceutical sciences.

The strategic inclusion of the trifluoromethoxy (-OCF3) group in drug candidates has become a prevalent strategy to enhance metabolic stability and lipophilicity, thereby improving pharmacokinetic profiles.[1][2] The sulfonamide moiety, a classic pharmacophore, is a staple in a wide array of therapeutics.[3] The combination of these features in 3-Amino-4-trifluoromethoxy-benzenesulfonamide makes it a molecule of significant interest. However, a comprehensive understanding of its behavior in various solvent systems is paramount to unlocking its full therapeutic potential. This guide aims to provide the theoretical underpinnings and practical methodologies to empower researchers in this endeavor.

Molecular Architecture and Physicochemical Landscape

A molecule's solubility is intrinsically linked to its structural and electronic properties. A thorough analysis of 3-Amino-4-trifluoromethoxy-benzenesulfonamide's structure provides critical insights into its expected behavior in different solvent environments.

Key Structural Features:

-

Aromatic Ring: The benzene ring forms the core scaffold, contributing to the molecule's overall lipophilicity.

-

Sulfonamide Group (-SO₂NH₂): This functional group is polar and capable of acting as both a hydrogen bond donor (via the N-H protons) and acceptor (via the oxygen atoms). This imparts a degree of hydrophilicity and is a key driver of interactions with polar solvents.

-

Amino Group (-NH₂): Positioned on the aromatic ring, the amino group is also a hydrogen bond donor and can influence the molecule's basicity.

-

Trifluoromethoxy Group (-OCF₃): This substituent is highly lipophilic and electron-withdrawing.[1] The trifluoromethoxy group is known to enhance the solubility of molecules in organic solvents and biological membranes.[1][4] It is also remarkably stable against metabolic degradation.[1]

While specific experimental data for 3-Amino-4-trifluoromethoxy-benzenesulfonamide is not extensively published, we can infer its properties from closely related structures. For instance, the analogous compound 4-(Trifluoromethoxy)benzenesulfonamide has a reported melting point of 147-151 °C.[5] A high melting point often correlates with lower solubility due to the greater energy required to overcome the crystal lattice forces.

Table 1: Predicted Physicochemical Properties of 3-Amino-4-trifluoromethoxy-benzenesulfonamide

| Property | Predicted Value/Characteristic | Implication for Solubility |

| Molecular Weight | ~258.19 g/mol | Moderate molecular weight, generally favorable for solubility. |

| Hydrogen Bond Donors | 3 (from -NH₂ and -SO₂NH₂) | Potential for strong interactions with protic and polar aprotic solvents. |

| Hydrogen Bond Acceptors | 4 (from -O-CF₃, -SO₂) | Enhances interactions with a wide range of polar solvents. |

| LogP (Octanol-Water Partition Coefficient) | Moderately Lipophilic | The trifluoromethoxy group increases lipophilicity, suggesting solubility in non-polar to moderately polar organic solvents. The polar amino and sulfonamide groups will counterbalance this to some extent. |

| Polar Surface Area (PSA) | High | The sulfonamide and amino groups contribute significantly to the PSA, indicating that strong solute-solvent interactions will be necessary to achieve high solubility. |

The Thermodynamic Underpinnings of Solubility

Solubility is an equilibrium phenomenon, governed by the thermodynamics of the dissolution process.[6] The principle of "like dissolves like" serves as a useful heuristic, but a deeper understanding requires consideration of the intermolecular forces at play.[7][8]

The dissolution of a solid solute in a liquid solvent can be conceptualized as a three-step process:

-

Breaking Solute-Solute Interactions: Energy is required to overcome the crystal lattice energy of the solid.

-

Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute and solvent molecules interact.

The overall enthalpy of solution is the sum of the energy changes in these three steps. For a solute to dissolve, the energy released from solute-solvent interactions must be sufficient to overcome the energy required for the first two steps.

The solubility of 3-Amino-4-trifluoromethoxy-benzenesulfonamide in a given organic solvent will depend on the interplay of:

-

Van der Waals forces: Present in all systems, these are the primary interactions in non-polar solvents.

-

Dipole-dipole interactions: The polar sulfonamide group will interact favorably with polar solvents.

-

Hydrogen bonding: The ability of the amino and sulfonamide groups to donate and accept hydrogen bonds will be a dominant factor in its solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, DMSO).

The trifluoromethoxy group, while contributing to lipophilicity, has a weaker hydrogen bonding capacity compared to a methoxy group. Its primary role will be to enhance solubility in less polar organic solvents.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[9][10] This technique ensures that the system has reached a true thermodynamic equilibrium, providing a reliable measure of a compound's intrinsic solubility in a given solvent at a specific temperature.

Principle of the Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a prolonged period, allowing the dissolution process to reach equilibrium. At this point, the solution is saturated with the solute, and any further addition of the solid will not increase the concentration of the dissolved solute. The saturated solution is then carefully separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical technique.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

3-Amino-4-trifluoromethoxy-benzenesulfonamide (solid)

-

Organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, etc.)

-

Glass vials with screw caps and PTFE septa

-

Thermostatic shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Centrifuge (optional)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation:

-

Add an excess amount of 3-Amino-4-trifluoromethoxy-benzenesulfonamide to several glass vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment. A starting point could be 10-20 mg of the compound.

-

Accurately add a known volume (e.g., 2-5 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation, which would lead to erroneous results.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient duration to ensure equilibrium is reached. This can range from 24 to 72 hours.[9][11] It is advisable to perform a time-to-equilibrium study beforehand by taking samples at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration of the dissolved solute has reached a plateau.

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. It is crucial not to disturb the solid at the bottom of the vial.

-

Immediately filter the sample through a syringe filter into a clean vial. This step removes any suspended solid particles that could artificially inflate the measured concentration. Alternatively, the samples can be centrifuged at the experimental temperature, and the supernatant carefully collected.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of 3-Amino-4-trifluoromethoxy-benzenesulfonamide of known concentrations.

-

Determine the concentration of the compound in the diluted samples from the calibration curve.

-

-

Calculation:

-

Calculate the solubility by multiplying the concentration of the diluted sample by the dilution factor.

-

Solubility can be expressed in various units, such as mg/mL, g/L, or molarity (mol/L).

-

Visualizing the Workflow

The following diagram outlines the logical flow of the shake-flask method for determining equilibrium solubility.

Caption: The Central Role of Solubility in the Drug Development Pipeline.

Conclusion

While a comprehensive, publicly available dataset on the solubility of 3-Amino-4-trifluoromethoxy-benzenesulfonamide in a wide range of organic solvents is yet to be established, this guide provides the essential theoretical framework and practical methodologies for its determination and interpretation. The structural features of the molecule suggest a complex solubility profile, with the potential for dissolution in both polar and, to a lesser extent, non-polar organic solvents. A systematic experimental investigation using the shake-flask method is strongly recommended to generate the precise data required for informed decision-making in process chemistry, formulation, and overall drug development. The principles and protocols outlined herein offer a robust roadmap for researchers to navigate the critical path of characterizing this promising molecule.

References

-

protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved from [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

Delgado, D. R. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Retrieved from [Link]

-

Krieger, J. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

Jyothi, K., & Gangadhar, S. (2020). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 65(1), 134–146. Retrieved from [Link]

-

Jouyban, A. (2008). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Retrieved from [Link]

-

Perlovich, G. L., & Volkova, T. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(12), 4039–4051. Retrieved from [Link]

-

Perlovich, G. L., & Volkova, T. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Singh, D., & Kumar, S. (2022). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 12(4), 4374-4383. Retrieved from [Link]

-

Alshehri, S., et al. (2021). Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole. ACS Omega, 6(7), 4622–4632. Retrieved from [Link]

-

Chemistry Steps. (2021). Solubility of Organic Compounds. Retrieved from [Link]

-

Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3326. Retrieved from [Link]

-

Tran, E., & Liu, D. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Retrieved from [Link]

-

Wang, L., et al. (2022). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. Molecules, 27(15), 4983. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethoxy)benzenesulfonamide. Retrieved from [Link]

-

Mora, J. R., et al. (2005). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. ResearchGate. Retrieved from [Link]

-

Leroux, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. ResearchGate. Retrieved from [Link]

-

Leroux, F., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-(Trifluoromethoxy)benzenesulfonamide. Retrieved from [Link]

-

J&K Scientific. (n.d.). 4-(Trifluoromethoxy)benzenesulfonamide, 98%. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. enamine.net [enamine.net]

Pharmacophore Properties of Trifluoromethoxy Sulfonamide Building Blocks

An In-Depth Technical Guide for Drug Discovery

Executive Summary

The integration of the trifluoromethoxy group (

For the drug developer, this building block offers a unique solution to the "solubility-permeability" paradox : the sulfonamide provides the necessary polarity for enzyme active site binding (e.g., Zinc coordination), while the

Part 1: The Physicochemical Triad

To rationally apply trifluoromethoxy sulfonamide building blocks, one must understand the three core pillars governing their behavior: Electronic Modulation , Lipophilicity , and Conformational Orthogonality .

1.1 Electronic and Lipophilic Profiling

The

Table 1: Comparative Physicochemical Parameters of Arenes Substituents

| Substituent | Hammett | Hansch | Metabolic Stability | Primary Effect on Sulfonamide ( |

| 0.00 | 0.00 | Low | Baseline ( | |

| -0.17 | +0.56 | Low (Benzylic oxid.) | Increases | |

| -0.27 | -0.02 | Low (Demethylation) | Increases | |

| +0.54 | +0.88 | High | Decreases | |

| +0.35 | +1.04 | High | Decreases |

-

Electronic Effect: The

group lowers the -

Lipophilicity: With a Hansch

value of +1.04,

1.2 Conformational Orthogonality (The Anomeric Effect)

Unlike the methoxy group (

-

Mechanism: This is driven by the hyperconjugative

interaction and the steric/electronic repulsion between the lone pairs of the oxygen and the electron-rich fluorine atoms. -

Drug Design Implication: This twist creates a distinct 3D shape vector, allowing the molecule to fill hydrophobic pockets that flat aromatic systems cannot access.

Part 2: Visualization of Pharmacophore Logic

The following diagram illustrates the decision matrix for selecting a trifluoromethoxy sulfonamide over traditional analogs.

Figure 1: Decision logic for incorporating the

Part 3: Synthetic Accessibility & Protocols

Synthesis of trifluoromethoxy sulfonamides typically proceeds via the functionalization of the parent trifluoromethoxybenzene. The

3.1 Core Workflow: Chlorosulfonation

The most reliable route to 4-(trifluoromethoxy)benzenesulfonamide is the direct chlorosulfonation of (trifluoromethoxy)benzene followed by amination.

Step-by-Step Protocol: Synthesis of 4-(Trifluoromethoxy)benzenesulfonamide

Reagents:

-

(Trifluoromethoxy)benzene (1.0 eq)

-

Chlorosulfonic acid (

) (Excess, ~5.0 eq) -

Thionyl chloride (

) (Optional, for driving conversion) -

Ammonium hydroxide (

) (Excess)

Methodology:

-

Chlorosulfonation (Electrophilic Aromatic Substitution):

-

Cool chlorosulfonic acid (25 mL) to 0°C in a round-bottom flask equipped with a drying tube (gas evolution occurs).

-

Add (trifluoromethoxy)benzene (5.0 g, 30.8 mmol) dropwise over 20 minutes. The reaction is exothermic; control the rate to maintain temperature <5°C.

-

Note: The

group is para-directing but deactivating. The reaction requires excess acid and potentially mild heating (room temperature to 50°C) if conversion is slow. -

Stir at room temperature for 3 hours. Monitor by TLC (hexanes/EtOAc).

-

Quench: Pour the reaction mixture very slowly onto crushed ice (200 g). The sulfonyl chloride will precipitate as an oil or solid. Extract with Dichloromethane (DCM) (

mL). -

Dry the organic layer over anhydrous

and concentrate in vacuo to yield crude 4-(trifluoromethoxy)benzenesulfonyl chloride.

-

-

Amination:

-

Dissolve the crude sulfonyl chloride in THF (20 mL).

-

Cool to 0°C. Add concentrated aqueous ammonium hydroxide (10 mL) dropwise.

-

Stir for 1 hour at room temperature.

-

Remove THF under reduced pressure. Acidify the aqueous residue to pH ~2 with 1N HCl to ensure the sulfonamide precipitates (and to remove excess amine).

-

Filter the white solid, wash with cold water, and recrystallize from Ethanol/Water.

-

Yield Expectation: 75–85% overall yield.

Characterization:

Part 4: Case Studies in Drug Development

4.1 Carbonic Anhydrase (CA) Inhibitors

Sulfonamides are the primary class of CA inhibitors. The zinc ion in the CA active site coordinates with the sulfonamide nitrogen.

-

The Challenge: Selectivity between isoforms (e.g., cytosolic hCA I/II vs. tumor-associated hCA IX/XII).[3]

-

The

Solution: The hydrophobic pocket of hCA IX accommodates the bulky, lipophilic -

Data: 4-(Trifluoromethoxy)benzenesulfonamide derivatives have shown

values in the low nanomolar range for hCA IX, with improved selectivity ratios compared to simple halogenated analogs.

4.2 Voltage-Gated Sodium Channels (Riluzole Analogs)

While Riluzole (benzothiazole) is the classic example, sulfonamide analogs bearing the

References

-

Physicochemical Properties of the Trifluoromethoxy Group

-

Lipophilicity and Fluorine in Medicinal Chemistry

-

Synthesis and Applic

-

Commercial Availability and Safety D

-

Title: 4-(Trifluoromethoxy)benzenesulfonamide Product Data[11]

- Source: Chem-Impex Intern

-

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 7. chimia.ch [chimia.ch]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Synthesis of alpha-fluoro- and alpha,alpha-difluoro-benzenemethanesulfonamides: new inhibitors of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

Metabolic Stability of 3-Amino-4-trifluoromethoxy-benzenesulfonamide in Drug Design

Executive Summary: The Strategic Value of the Scaffold

In modern medicinal chemistry, 3-Amino-4-trifluoromethoxy-benzenesulfonamide represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, most notably Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs) .

However, the true value of this scaffold lies not just in its binding affinity, but in its metabolic robustness . The incorporation of the trifluoromethoxy (-OCF

Structural Rationale & Physicochemical Properties[2][3][4]

To understand the metabolic behavior of this molecule, we must first analyze its electronic and physicochemical environment.

The Trifluoromethoxy Effect (-OCF )

The -OCF

-

Metabolic Blockade: Unlike -OMe, which is prone to rapid CYP450-mediated O-demethylation, the C-F bond energy (~116 kcal/mol) renders the -OCF

group chemically inert to oxidative metabolism. -

Lipophilicity Modulation: The -OCF

group significantly increases lipophilicity ( -

Electronic Sigma-Hole: The strong electron-withdrawing nature (

) deactivates the benzene ring towards electrophilic attack, further stabilizing the scaffold against oxidative metabolism.

The Sulfonamide and Aniline Moieties

-

Sulfonamide (-SO

NH -

Aniline (-NH

): The primary metabolic liability. It is susceptible to N-acetylation (via NAT1/NAT2) and N-oxidation (via CYP2C9/2D6), potentially leading to reactive hydroxylamine intermediates.

Metabolic Stability Profiling

Predicted Metabolic Pathways

The metabolic fate of 3-Amino-4-trifluoromethoxy-benzenesulfonamide is dictated by the competition between the robust -OCF

Comparative Analysis:

-

Methoxy Analogue: Rapid clearance via O-demethylation (CYP mediated).

-

Trifluoromethoxy Scaffold: O-dealkylation is abolished . Clearance shifts almost entirely to Phase II conjugation (N-acetylation) or slow N-oxidation.

Pathway Visualization

The following diagram illustrates the metabolic "switching" strategy employed by using the -OCF

Figure 1: Metabolic fate of the scaffold. Note the blockade of O-dealkylation, shifting clearance to N-acetylation.

Experimental Protocols: Validating Stability

As a Senior Scientist, relying on prediction is insufficient. The following protocols are designed to empirically determine the Intrinsic Clearance (

In Vitro Microsomal Stability Assay

This assay measures Phase I oxidative stability. Because the -OCF

Reagents:

-

Liver Microsomes (Human/Rat), 20 mg/mL protein.

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl

, 0.4 U/mL G6PDH). -

Test Compound (1 µM final concentration to ensure first-order kinetics).

-

Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).

Workflow:

-

Pre-incubation: Mix Microsomes (0.5 mg/mL final) + Phosphate Buffer (pH 7.4) + Test Compound. Equilibrate at 37°C for 5 min.

-

Initiation: Add NADPH regenerating system to start the reaction.[2]

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL ice-cold ACN/IS. Vortex.

-

Clarification: Centrifuge at 4,000 rpm for 20 min at 4°C.

-

Analysis: Inject supernatant into LC-MS/MS.

Critical Calculation (The Scientist's Edge):

Standard

Where

Assay Workflow Visualization

Figure 2: Step-by-step workflow for the Microsomal Stability Assay.

Data Interpretation & Troubleshooting

When analyzing data for 3-Amino-4-trifluoromethoxy-benzenesulfonamide, use the following reference ranges to categorize stability.

| Parameter | High Stability | Moderate Stability | Low Stability | Interpretation for this Scaffold |

| > 60 | 30 - 60 | < 30 | If < 30, suspect Aniline N-oxidation. | |

| < 10 | 10 - 40 | > 40 | High clearance suggests Phase I failure. | |

| % Remaining (60 min) | > 80% | 50 - 80% | < 50% | Comparison vs. -OMe analogue. |

Troubleshooting Low Stability: If the compound shows unexpectedly high clearance:

-

Check Phase II: The microsomal assay only tests Phase I (CYP). If in vivo clearance is high but microsomal clearance is low, the culprit is likely N-acetylation (Phase II).

-

Solution: Run a Hepatocyte Stability Assay (which contains both CYP and NAT enzymes).

-

-

Check Solubility: The -OCF

group decreases aqueous solubility. Ensure the compound did not precipitate in the buffer (check via UV-VIS).

References

-

National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

AxisPharm. (2024). Microsomal Stability Assay Protocol. Retrieved from [Link]

-

Creative Bioarray. (2023). Microsomal Stability Assay: Standard Protocol and Service Details. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

Sources

Role of 3-Amino-4-trifluoromethoxy-benzenesulfonamide in medicinal chemistry

Technical Guide: The Role of 3-Amino-4-trifluoromethoxy-benzenesulfonamide in Medicinal Chemistry

Executive Summary

3-Amino-4-(trifluoromethoxy)benzenesulfonamide is a high-value pharmacophore scaffold primarily utilized in the development of Carbonic Anhydrase (CA) inhibitors , specifically targeting the tumor-associated isoforms CA IX and CA XII .

Distinct from the classic sulfanilamide core found in first-generation inhibitors (e.g., SLC-0111), this scaffold introduces a trifluoromethoxy (-OCF₃) group at the para position and an amino handle at the meta position relative to the sulfonamide zinc-binding group (ZBG). This structural arrangement offers two critical medicinal chemistry advantages:

-

Enhanced Lipophilicity & Metabolic Stability: The -OCF₃ group acts as a "super-halogen," improving membrane permeability and resistance to metabolic degradation compared to methoxy or hydroxyl isosteres.

-

Vector Reorientation: The meta-amino group allows for "Tail Approach" derivatization that extends into the hydrophilic/hydrophobic sub-pockets of the enzyme active site with a different vector than para-substituted inhibitors, often resulting in superior isoform selectivity.

Structural Rationale & Pharmacophore Analysis

The molecule functions as a "Head Group" in the design of CA inhibitors. Its efficacy is driven by three distinct structural zones:

| Structural Component | Chemical Function | Medicinal Chemistry Impact |

| Sulfonamide (-SO₂NH₂) | Zinc Binding Group (ZBG) | Coordinates directly with the Zn²⁺ ion in the CA active site. It is the non-negotiable anchor for activity. |

| Trifluoromethoxy (-OCF₃) | Hydrophobic Anchor | A bioisostere of -OCH₃ but with a Hansch |

| 3-Amino Group (-NH₂) | Derivatization Handle | Provides a nucleophilic site for attaching "tails" (ureas, amides) to reach the enzyme's entrance. Its meta position creates a unique geometry compared to standard para-sulfonamides. |

The "Super-Halogen" Effect

The -OCF₃ group is critical. Unlike a simple fluorine atom, the -OCF₃ group adopts a conformation orthogonal to the benzene ring due to anomeric effects. This disrupts planar stacking and can induce favorable conformational twists in the drug-enzyme complex, often enhancing selectivity for the transmembrane isoforms (CA IX/XII) over the cytosolic ones (CA I/II).

Synthetic Routes & Causality

Synthesis of this specific isomer requires careful regiochemical control. Unlike the synthesis of sulfanilamide derivatives (which start from aniline), the 3-amino-4-OCF₃ pattern is best accessed via a Nitro-Reduction route to ensure the correct substitution pattern.

Critical Regiochemistry Note:

-

Incorrect Route: Chlorosulfonation of 2-(trifluoromethoxy)aniline typically directs para to the amino group, yielding 4-amino-3-(trifluoromethoxy)benzenesulfonamide (the wrong isomer).

-

Correct Route: Chlorosulfonation of 1-trifluoromethoxy-2-nitrobenzene directs para to the OCF₃ group (meta to the deactivating NO₂), yielding the correct 3-nitro-4-(trifluoromethoxy)benzenesulfonyl chloride intermediate.

Reaction Workflow (DOT Visualization)

Caption: Figure 1. Regioselective synthesis pathway avoiding the formation of the 4-amino-3-OCF3 isomer.

Experimental Protocols

Protocol A: Synthesis of 3-Amino-4-(trifluoromethoxy)benzenesulfonamide

Safety Warning: Chlorosulfonic acid reacts violently with water. Perform all steps in a fume hood.

-

Chlorosulfonation:

-

Cool chlorosulfonic acid (5.0 equiv) to 0°C in a round-bottom flask.

-

Add 1-trifluoromethoxy-2-nitrobenzene (1.0 equiv) dropwise over 30 minutes.

-

Heat the mixture to 120°C for 4 hours. Causality: High temperature is required to overcome the deactivating effect of the nitro and OCF₃ groups.

-

Cool to RT and pour slowly onto crushed ice (Exothermic!). Extract the precipitated sulfonyl chloride with ethyl acetate.

-

-

Amination:

-

Dissolve the crude sulfonyl chloride in acetone.

-

Add NH₄OH (30% aq, 10 equiv) dropwise at 0°C. Stir for 2 hours.

-

Concentrate and acidify to pH 2. Filter the solid 3-nitro-4-(trifluoromethoxy)benzenesulfonamide .

-

-

Reduction:

-

Dissolve the nitro-sulfonamide in methanol. Add 10% Pd/C (10 wt%) .

-

Stir under H₂ atmosphere (balloon pressure) for 12 hours.

-

Filter through Celite and concentrate to yield the title compound as an off-white solid.

-

Protocol B: CA Inhibition Assay (Stopped-Flow Kinetics)

To validate the biological activity of derivatives made from this scaffold, use the CO₂ hydration method.

-

Reagents: Phenol red indicator (0.2 mM), HEPES buffer (20 mM, pH 7.5), Na₂SO₄ (20 mM) to maintain ionic strength.

-

Enzyme: Recombinant Human CA IX or CA II.

-

Procedure:

-

Incubate the enzyme with the inhibitor (10 nM – 10 µM) for 15 minutes at room temperature.

-

Mix the enzyme-inhibitor solution with the CO₂-saturated substrate solution in a Stopped-Flow Spectrophotometer .

-

Monitor the absorbance change of phenol red at 557 nm .

-

-

Calculation:

-

Determine the initial velocity (

) of the CO₂ hydration reaction. -

Calculate

using a non-linear least squares method (e.g., Prism). -

Convert to

using the Cheng-Prusoff equation:

-

Case Study Application: The "Tail Approach"

This scaffold is most powerful when used to synthesize Ureido-Sulfonamides , mimicking the success of SLC-0111 but with altered topology.

Mechanism of Action: The sulfonamide binds the Zn²⁺ deep in the active site. The 3-amino group, derivatized into a urea, acts as a linker that extends towards the enzyme surface. The "Tail" (R-group) interacts with the selective pockets (hydrophobic or hydrophilic) at the active site entrance.

Workflow for Derivatization:

Caption: Figure 2. Synthesis of ureido-sulfonamide inhibitors using the title compound.

Future Outlook

The 3-amino-4-trifluoromethoxy-benzenesulfonamide scaffold is currently underutilized compared to its 4-amino counterparts. However, it represents a frontier in Isoform-Selective Inhibitors .

-

Dual-Tail Inhibitors: The 3-amino group allows for the construction of bicyclic systems (e.g., quinazolines) when reacted with ortho-electrophiles.

-

PROTACs: The amino group serves as an ideal attachment point for linkers in Proteolysis Targeting Chimeras, allowing the degradation of CA IX rather than simple inhibition.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Nocentini, A., et al. (2019). The tail approach for the design of carbonic anhydrase inhibitors: A review. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

McDonald, P. C., et al. (2020).[1] SLC-0111: A first-in-class inhibitor of carbonic anhydrase IX in clinical development. Cancer Research. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

PubChem Compound Summary. (2025). 4-(Trifluoromethoxy)benzenesulfonamide derivatives. National Library of Medicine. Link

Sources

Methodological & Application

Application Notes and Protocols: Utilizing 3-Amino-4-trifluoromethoxy-benzenesulfonamide as a Versatile Scaffold for the Development of Novel Kinase Inhibitors

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of 3-Amino-4-trifluoromethoxy-benzenesulfonamide as a promising scaffold for the design and synthesis of novel kinase inhibitors. We will delve into the rationale behind the selection of this scaffold, provide detailed protocols for its derivatization and subsequent biochemical evaluation, and discuss strategies for optimizing inhibitor potency and selectivity.

Introduction: The Strategic Advantage of the 3-Amino-4-trifluoromethoxy-benzenesulfonamide Scaffold

The selection of a core scaffold is a pivotal decision in a kinase inhibitor drug discovery campaign. The 3-Amino-4-trifluoromethoxy-benzenesulfonamide scaffold offers a unique combination of features that make it an attractive starting point for library synthesis and lead optimization.

-

The Benzenesulfonamide Moiety: The sulfonamide group is a well-established pharmacophore in kinase inhibitor design. It can act as a hydrogen bond donor and acceptor, enabling it to form key interactions with the hinge region of the kinase ATP-binding pocket, a common anchoring point for many kinase inhibitors.

-

The 3-Amino Group as a Synthetic Handle: The primary amino group at the 3-position provides a readily accessible point for chemical modification. This allows for the facile introduction of a wide variety of substituents to explore the chemical space around the scaffold and to build structure-activity relationships (SAR).

-

The 4-Trifluoromethoxy Group for Enhanced Drug-like Properties: The trifluoromethoxy (-OCF3) group is a bioisostere of the more common methoxy (-OCH3) group.[1] However, the -OCF3 group offers several distinct advantages in drug design.[2] It is more lipophilic than a methoxy group, which can improve cell permeability and oral bioavailability.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly oxidative demethylation by cytochrome P450 enzymes.[2] This enhanced metabolic stability can lead to a longer in vivo half-life and a more favorable pharmacokinetic profile.[2]

Workflow for Kinase Inhibitor Development using the 3-Amino-4-trifluoromethoxy-benzenesulfonamide Scaffold

The overall process for developing kinase inhibitors from this scaffold can be visualized as a multi-step workflow, starting from scaffold derivatization and progressing through screening, characterization, and selectivity profiling.

Sources

Application Notes and Protocols: Acylation of 3-Amino-4-trifluoromethoxy-benzenesulfonamide with Acid Chlorides

Introduction: The Strategic Importance of N-Acylsulfonamides in Medicinal Chemistry

The N-acylsulfonamide moiety is a cornerstone in modern drug discovery, serving as a versatile pharmacophore in a wide array of therapeutic agents.[1] This functional group is recognized for its ability to act as a bioisostere of carboxylic acids, exhibiting comparable pKa values and hydrogen bonding capabilities, while offering enhanced chemical and enzymatic stability.[1][2] Consequently, N-acylated sulfonamides are integral to the design of molecules targeting a diverse range of biological targets, including enzymes and receptors implicated in various disease states.[1][3] The reaction of 3-amino-4-trifluoromethoxy-benzenesulfonamide with acid chlorides represents a critical synthetic transformation for accessing novel N-acylsulfonamides with potential therapeutic applications. The trifluoromethoxy group, in particular, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making this class of compounds especially attractive for drug development professionals.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the general procedure for reacting 3-amino-4-trifluoromethoxy-benzenesulfonamide with various acid chlorides. It delves into the underlying reaction mechanism, provides detailed experimental protocols, and offers insights into reaction monitoring, purification, and troubleshooting.

Reaction Mechanism and Scientific Principles

The reaction between 3-amino-4-trifluoromethoxy-benzenesulfonamide and an acid chloride is a nucleophilic acyl substitution.[4][5] The primary amine of the benzenesulfonamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The high reactivity of acid chlorides stems from the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon, which imparts a significant partial positive charge on the carbon, making it highly susceptible to nucleophilic attack.[5]

The general mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 3-amino group attacks the carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid generated during the reaction and to deprotonate the nitrogen of the newly formed N-acylsulfonamide, driving the reaction to completion.[1][6]

Caption: General mechanism of N-acylation.

Detailed Experimental Protocol

This protocol provides a general procedure for the acylation of 3-amino-4-trifluoromethoxy-benzenesulfonamide. Researchers should optimize the conditions for each specific acid chloride.

Materials and Equipment

-

3-Amino-4-trifluoromethoxy-benzenesulfonamide

-

Acid chloride of interest

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN))[1]

-

Tertiary amine base (e.g., triethylamine (Et3N), pyridine)[1]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)[7]

-

Standard laboratory glassware

-

Purification system (e.g., column chromatography or recrystallization apparatus)

Safety Precautions

-

3-Amino-4-trifluoromethoxy-benzenesulfonamide: May cause skin and eye irritation.[8] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acid Chlorides: Are highly reactive, corrosive, and moisture-sensitive.[4] They react with water to produce hydrochloric acid.[4][9] Handle in a well-ventilated fume hood, wearing acid-resistant gloves, safety goggles, and a lab coat.

-

Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents in a fume hood.

-

Bases: Triethylamine and pyridine are flammable and have strong odors. Use in a well-ventilated area.

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere, add 3-amino-4-trifluoromethoxy-benzenesulfonamide (1.0 equivalent).

-

Dissolve the sulfonamide in a suitable anhydrous aprotic solvent (e.g., DCM, THF).[1] The concentration will depend on the specific reactants and should be optimized.

-

Cool the solution to 0 °C using an ice bath.

-

-

Addition of Base:

-

Slowly add the tertiary amine base (1.1 to 1.5 equivalents) to the stirred solution.[1]

-

-

Addition of Acid Chloride:

-

Slowly add the acid chloride (1.0 to 1.2 equivalents) dropwise to the reaction mixture via a syringe.[1] The reaction is often exothermic, so maintain the temperature at 0 °C during the addition.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-24 hours).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).[1][7] A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be determined to achieve good separation between the starting material and the product.[7] The consumption of the starting amine and the formation of a new, typically less polar, product spot indicates the reaction is proceeding.

-

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1M HCl) to neutralize any remaining base.[1]

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.[1]

-

Wash the organic layer sequentially with water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.[1]

-

-

Purification:

-

The crude product can be purified by either recrystallization from a suitable solvent system or by column chromatography on silica gel.[1] The choice of purification method will depend on the physical properties of the product.

-

Caption: Experimental workflow for N-acylation.

Data Presentation: Key Reaction Parameters

The optimal reaction conditions can vary depending on the specific acid chloride used. The following table provides a general guideline for key parameters.

| Parameter | Recommended Range | Rationale |

| Stoichiometry (Sulfonamide:Acid Chloride:Base) | 1.0 : 1.0-1.2 : 1.1-1.5 | A slight excess of the acid chloride and base can help drive the reaction to completion. |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Aprotic solvents are used to avoid reaction with the highly reactive acid chloride.[1] |

| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction, followed by warming to room temperature to ensure completion. |

| Reaction Time | 1 - 24 hours | The reaction time is dependent on the reactivity of the specific acid chloride and should be monitored by TLC. |

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low or No Reaction | - Inactive acid chloride (hydrolyzed) - Insufficiently basic conditions - Steric hindrance | - Use freshly opened or distilled acid chloride. - Increase the amount of base or use a stronger, non-nucleophilic base. - Increase reaction temperature and/or time. Consider using a catalyst. |

| Formation of Multiple Products | - Di-acylation (on both the amino and sulfonamide nitrogen) - Side reactions of the acid chloride | - Use a controlled amount of acid chloride (1.0 equivalent). - Maintain a low reaction temperature. |

| Difficult Purification | - Product and starting material have similar polarity - Presence of baseline impurities | - Optimize the mobile phase for column chromatography to achieve better separation. - Perform an acidic or basic wash during work-up to remove impurities. |

References

-

Filo. What solvents are used in Friedel-Crafts acylation?. [Link]

-

Journal of the American Chemical Society. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

-

SATHEE - IIT Kanpur. Chemistry Acid Chloride. [Link]

-

ResearchGate. Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea (1 - ResearchGate. [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Link]

-